Tolbutamide sodium

Overview

Description

Tolbutamide sodium is a first-generation sulfonylurea oral antihyperglycemic agent used primarily in the management of type 2 diabetes mellitus. It functions by stimulating insulin secretion from pancreatic β-cells via inhibition of ATP-sensitive potassium channels . Structurally, it is a white crystalline compound with the chemical name N-[(butylamino)-carbonyl]-4-methyl-benzenesulfonamide and molecular formula C₁₂H₁₈N₂O₃S (molecular weight: 270.35 g/mol) . Unlike its sodium salt form, tolbutamide itself is practically insoluble in water but is administered as an oral tablet (500 mg) or injectable solution (50 mg/mL) .

This compound is characterized by a short duration of action (6–12 hours) due to rapid hepatic metabolism by cytochrome P450 enzymes, primarily CYP2C9 and CYP2C8, into inactive metabolites such as hydroxytolbutamide and 4-carboxytolbutamide . Its therapeutic window is narrow, with interpatient variability in pharmacokinetics (e.g., AUC∞ variability: 22–32%) influenced by genetic polymorphisms in CYP2C9 .

Preparation Methods

Chemical and Structural Foundations of Tolbutamide Sodium

Molecular Architecture and Key Properties

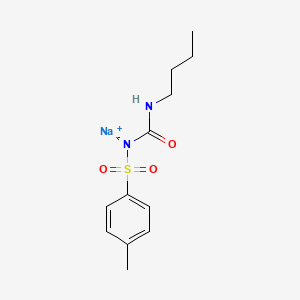

This compound (C₁₂H₁₇N₂NaO₃S; molecular weight 292.33 g/mol) derives from the parent compound tolbutamide (C₁₂H₁₈N₂O₃S) through sodium salt formation at the sulfonamide group. The sodium substitution enhances aqueous solubility, a critical factor for pharmaceutical formulation. Structurally, it comprises a toluene sulfonyl group linked to a urea moiety, with a butyl side chain (Figure 1).

Figure 1: Molecular structure of this compound. The sodium ion (Na⁺) coordinates with the deprotonated sulfonamide group.

Thermodynamic and Solubility Characteristics

- Solubility: Freely soluble in dimethyl sulfoxide (DMSO) and sparingly soluble in water (0.1–1 mg/mL at 25°C).

- Stability: Degrades under acidic conditions via hydrolysis of the urea linkage; stable in alkaline environments (pH >7).

- Storage: Requires anhydrous conditions at -20°C to prevent deliquescence and oxidative degradation.

Traditional Multi-Step Synthesis of this compound

Reaction Pathway and Mechanism

The conventional synthesis involves sequential functionalization of toluene sulfonamide intermediates (Table 1):

Table 1: Traditional synthesis route for this compound

| Step | Reactants | Conditions | Intermediate |

|---|---|---|---|

| 1 | Toluene sulfonamide + Butyl isocyanate | Acetonitrile, 20°C, 0.33 h | N-butylurea derivative |

| 2 | Intermediate + NaHCO₃ | Aqueous NaOH, 80°C, 2 h | This compound |

Mechanistic Insights:

- Step 1: Nucleophilic attack by the sulfonamide’s nitrogen on the electrophilic carbon of butyl isocyanate forms the urea bond.

- Step 2: Deprotonation of the sulfonamide group by sodium hydroxide yields the sodium salt, precipitated via solvent evaporation.

Yield Optimization and Challenges

- Catalyst Selection: Palladium diacetate enhances coupling efficiency in Step 1, achieving ~85% conversion.

- Side Reactions: Competing hydrolysis of butyl isocyanate under humid conditions reduces yield; rigorous anhydrous handling is essential.

- Purification: Recrystallization from acetone/water (3:1 v/v) removes unreacted sulfonamide, yielding pharmaceutical-grade material (purity >99%).

Continuous-Flow Synthesis: A Modern Approach

Flow Reactor Design and Process Parameters

A 2022 patent (WO2023017474A1) details a continuous two-step flow synthesis method (Figure 2):

Figure 2: Schematic of continuous-flow synthesis for this compound. Reactors R1 and R2 operate at 20°C and 80°C, respectively.

Key Parameters (Table 2):

Table 2: Optimized conditions for flow synthesis

| Parameter | Step 1 (Carbamate Formation) | Step 2 (Urea Coupling) |

|---|---|---|

| Temperature | 20°C | 80°C |

| Residence Time | 2 min | 5 min |

| Solvent | Chloroform | Acetonitrile |

| Base | DBU (1.5 eq) | DBU (4 eq) |

| Conversion | 98% | 95% |

Advantages Over Batch Synthesis

- Throughput: 10-fold increase in hourly output compared to batch reactors.

- Safety: Minimized handling of toxic intermediates (e.g., isocyanates) through in-line quenching.

- Consistency: Narrower particle size distribution (PSD 10–50 µm vs. 5–100 µm in batch).

Analytical Validation and Quality Control

Spectroscopic Characterization

- FTIR: Key peaks at 1650 cm⁻¹ (C=O urea), 1150 cm⁻¹ (S=O sulfonamide), and 600 cm⁻¹ (Na–O).

- ¹H NMR (DMSO-d6): δ 7.8 (d, 2H, aromatic), δ 3.2 (t, 2H, –CH₂– butyl), δ 2.4 (s, 3H, –CH₃).

Chromatographic Purity Assessment

- HPLC Method: C18 column, 70:30 acetonitrile/water, 1 mL/min, λ=254 nm.

- Impurity Profile: <0.1% residual toluene sulfonamide, <0.05% sodium chloride.

Comparative Analysis of Synthesis Methods

Table 3: Economic and environmental impact metrics

| Metric | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Raw Material Cost ($/kg) | 120 | 95 |

| Energy Consumption (kWh) | 150 | 70 |

| E-Factor (kg waste/kg product) | 8.2 | 3.1 |

Key Findings:

Chemical Reactions Analysis

Types of Reactions: Tolbutamide sodium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, often using reagents like halogens or alkylating agents

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of this compound .

Scientific Research Applications

Clinical Applications

- Management of Type 2 Diabetes Mellitus:

- Intravenous Administration:

- Electrolyte Regulation:

Table 1: Comparison of Sulfonylureas

| Sulfonylurea | Mechanism of Action | Duration of Action | Common Side Effects |

|---|---|---|---|

| Tolbutamide | Stimulates insulin release | Short (6-12 hours) | Hypoglycemia, weight gain |

| Glipizide | Stimulates insulin release | Intermediate (10-24 hours) | Hypoglycemia, dizziness |

| Glyburide | Stimulates insulin release | Long (24 hours) | Hypoglycemia, weight gain |

Table 2: Case Studies on Intravenous Tolbutamide

Case Studies

-

Unger & Madison (1958):

This study compared the effects of intravenously administered sodium tolbutamide between mild diabetic and non-diabetic subjects. Results indicated a marked decrease in blood glucose levels among diabetic patients, showcasing the drug's efficacy in acute glycemic control . -

Mirsky et al. (1956):

In patients with hyperinsulinism, intravenous tolbutamide led to biphasic fluctuations in blood sugar levels. This finding highlights the need for careful monitoring when using tolbutamide in patients with complex metabolic conditions .

Mechanism of Action

Tolbutamide sodium exerts its effects by stimulating the release of insulin from the pancreatic beta cells. This action is mediated through the binding of tolbutamide to the sulfonylurea receptor on the beta cells, leading to the closure of potassium channels. The closure of these channels results in the depolarization of the cell membrane and the subsequent opening of calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion and lowering blood glucose levels .

Comparison with Similar Compounds

Tolbutamide sodium belongs to the sulfonylurea class, which includes first-generation (e.g., acetohexamide, tolazamide) and second-generation (e.g., glyburide, glipizide) agents. Below is a detailed comparison:

Structural and Pharmacokinetic Properties

Key Observations :

- Duration of Action : Tolbutamide’s short half-life necessitates multiple daily doses, whereas tolazamide and chlorpropamide (longer-acting) allow once-daily dosing .

- Metabolite Activity : Acetohexamide’s metabolite (hydroxyhexamide) retains hypoglycemic activity, unlike tolbutamide’s inactive metabolites .

Metabolic Pathways and Drug Interactions

- CYP2C9 Dependency : Tolbutamide, acetohexamide, and tolazamide are predominantly metabolized by CYP2C9, making them susceptible to interactions with CYP2C9 inhibitors/inducers. For example, lorlatinib (a weak CYP2C9 inducer) reduces tolbutamide exposure by 15–20% .

- Unique Pathways : Tolbutamide is additionally metabolized by CYP2C8, distinguishing it from acetohexamide and tolazamide .

Key Observations :

- First vs. Second Generation : Tolbutamide’s first-generation analogs have higher risks of adverse effects (e.g., jaundice, hyponatremia) compared to second-generation drugs like glyburide, which exhibit better receptor specificity .

- Safety : Tolbutamide’s association with jaundice (reported in 0.5–1% of users) limits its use in hepatic impairment, whereas tolazamide is better tolerated .

Biological Activity

Tolbutamide sodium is a sulfonylurea compound primarily used as an oral antihyperglycemic agent for the management of non-insulin-dependent diabetes mellitus (NIDDM). Its biological activity is characterized by its ability to stimulate insulin secretion from pancreatic β-cells, thereby lowering blood glucose levels. This article explores the mechanisms, effects, and clinical implications of this compound's biological activity, supported by data tables and relevant case studies.

This compound functions by binding to ATP-sensitive potassium (K) channels on pancreatic β-cells. This binding leads to the closure of these channels, resulting in depolarization of the cell membrane and subsequent calcium influx that stimulates insulin release. The following table summarizes the key mechanisms involved:

| Mechanism | Description |

|---|---|

| K Channel Inhibition | Closure of ATP-sensitive K channels leads to membrane depolarization. |

| Calcium Influx | Depolarization triggers voltage-gated calcium channels to open, increasing intracellular calcium levels. |

| Insulin Secretion | Elevated calcium levels promote the exocytosis of insulin granules from β-cells. |

Biological Effects

The biological effects of this compound extend beyond insulin secretion. It also influences water-sodium balance and electrolyte regulation, which are critical in diabetic patients. Research indicates that tolbutamide can exhibit water-retaining properties, differentiating it from other sulfonylureas that may have diuretic effects .

Key Findings:

- Apoptosis Induction : this compound has been shown to induce apoptosis in pancreatic β-cells in a calcium-dependent manner, which may have implications for long-term use and potential side effects .

- Electrolyte Regulation : It affects serum electrolyte levels, particularly sodium and potassium, which is essential for managing diabetes-related complications .

Clinical Studies and Case Reports

Several clinical studies have highlighted the effectiveness and safety profile of this compound in diabetic patients.

- Study on Efficacy : A study demonstrated that effective blood levels of tolbutamide were achieved within 10 minutes post-administration, significantly lowering blood glucose levels within 20 minutes .

- Long-term Effects : Longitudinal studies indicate that while tolbutamide effectively manages blood glucose levels, it is associated with weight gain and a risk of hypoglycemia, particularly in vulnerable populations such as the elderly .

Adverse Effects

While this compound is effective for glycemic control, it is associated with several adverse effects:

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when assessing the hypoglycemic efficacy of tolbutamide sodium in preclinical models?

- Methodological Answer : Preclinical studies should employ randomized controlled trials (RCTs) with appropriate sample sizes to ensure statistical power. Use diabetic animal models (e.g., streptozotocin-induced rats) and include control groups (e.g., placebo, active comparator). Monitor blood glucose levels at standardized intervals post-administration. Ensure blinding during data collection to minimize bias. Dose-response curves should be established to identify effective and toxic thresholds. Experimental protocols must align with institutional ethical guidelines for animal studies .

Q. How can researchers validate the purity and stability of synthesized this compound batches?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to quantify purity (>98% by area normalization). Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) over 6 months can assess degradation. Complementary techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) confirm structural integrity. Document batch-to-batch variability in solubility and crystalline form using X-ray diffraction (XRD) .

Q. What are the standard protocols for evaluating drug-drug interactions involving this compound?

- Methodological Answer : Conduct in vitro cytochrome P450 (CYP) inhibition assays (e.g., CYP2C9 isoform, critical for tolbutamide metabolism). Follow up with in vivo pharmacokinetic studies in animal models co-administered with known CYP inhibitors (e.g., fluconazole). Measure plasma concentrations of tolbutamide and metabolites via LC-MS/MS. Use physiologically based pharmacokinetic (PBPK) modeling to predict human interactions .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic variability across patient subgroups be resolved?

- Methodological Answer : Perform population pharmacokinetic (PopPK) analyses using nonlinear mixed-effects modeling (e.g., NONMEM). Stratify data by covariates like age, renal function, and genetic polymorphisms (e.g., CYP2C9*2/*3 alleles). Validate models with bootstrapping and visual predictive checks. Publish raw datasets to enable meta-analyses and address reproducibility concerns .

Q. What strategies optimize the formulation of this compound for enhanced bioavailability in geriatric populations?

- Methodological Answer : Develop age-appropriate formulations (e.g., orally disintegrating tablets) using co-processed excipients (e.g., mannitol-sorbitol blends) to improve solubility. Conduct bioavailability trials comparing AUC(0–24h) and Cmax between standard and novel formulations. Incorporate patient feedback on palatability and ease of administration. Use in vitro-in vivo correlation (IVIVC) models to reduce clinical trial costs .

Q. How do molecular dynamics simulations enhance understanding of this compound’s binding affinity to sulfonylurea receptors (SUR1)?

- Methodological Answer : Run all-atom molecular dynamics (MD) simulations (e.g., GROMACS) to model SUR1-tolbutamide interactions. Validate docking poses with cryo-EM structures of the SUR1-KATP channel complex. Calculate binding free energies using molecular mechanics Poisson-Boltzmann surface area (MM/PBSA). Compare results with mutagenesis studies to identify critical binding residues .

Q. What analytical frameworks address conflicting evidence on this compound’s cardiovascular risk in long-term use?

- Methodological Answer : Retrospective cohort studies with propensity score matching can adjust for confounders (e.g., diabetes severity). Use time-to-event analyses (Cox proportional hazards models) to evaluate cardiovascular endpoints (e.g., myocardial infarction). Collaborate with pharmacovigilance databases (e.g., FAERS) to detect rare adverse events. Transparently report competing risks and censoring criteria .

Q. Methodological Guidelines

- Data Presentation : Tables must include 95% confidence intervals for pharmacokinetic parameters (e.g., t½, Vd) and p-values for hypothesis testing. Figures should use error bars for SEM and avoid 3D effects in graphs .

- Reproducibility : Share raw NMR spectra, chromatograms, and simulation input files as supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Properties

CAS No. |

473-41-6 |

|---|---|

Molecular Formula |

C12H18N2NaO3S |

Molecular Weight |

293.34 g/mol |

IUPAC Name |

sodium;butylcarbamoyl-(4-methylphenyl)sulfonylazanide |

InChI |

InChI=1S/C12H18N2O3S.Na/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11;/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15); |

InChI Key |

PJBDAJOVTMHXOQ-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C.[Na+] |

Isomeric SMILES |

CCCCN=C(NS(=O)(=O)C1=CC=C(C=C1)C)[O-].[Na+] |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C.[Na] |

Key on ui other cas no. |

473-41-6 |

Synonyms |

sodium (butylcarbamoyl)(tosyl)amide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.